molecular formula C20H20N6O3S B2469928 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251678-24-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2469928
CAS No.: 1251678-24-6
M. Wt: 424.48
InChI Key: AADDEOGJXSCYQG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a benzodioxin moiety linked to an imidazole-carboxamide scaffold, with a pyrimidine-thiomorpholine substituent. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c27-20(24-14-1-2-16-17(9-14)29-6-5-28-16)15-11-26(13-23-15)19-10-18(21-12-22-19)25-3-7-30-8-4-25/h1-2,9-13H,3-8H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADDEOGJXSCYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the thiomorpholine group via nucleophilic substitution. The pyrimidine ring is then synthesized through a condensation reaction, and finally, the imidazole carboxamide moiety is introduced using a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include various catalysts, solvents, and protective groups to facilitate the reactions.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-C(=O)NH-) is a key site for hydrolysis and derivatization:

Reaction TypeConditionsOutcomeReference
Acidic Hydrolysis6M HCl, reflux, 12hCleavage to carboxylic acid and amine
Basic Hydrolysis2M NaOH, 80°C, 6hFormation of sodium carboxylate
Coupling ReactionsEDCI/HOBt, DMF, RTPeptide bond formation with amines

The amide bond’s stability under physiological conditions enables its role as a protease-resistant pharmacophore in drug design .

Pyrimidine Ring Modifications

The pyrimidine ring at position 6 undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Reaction TypeReagents/ConditionsProducts FormedReference
ChlorinationPOCl₃, DMF, 110°C4-Chloropyrimidine intermediate
Palladium CatalysisPd(PPh₃)₄, arylboronic acid, K₂CO₃Suzuki-Miyaura coupling derivatives

The thiomorpholine substituent at position 6 enhances electron density, facilitating NAS at position 4 of the pyrimidine .

Thiomorpholine Oxidation

The sulfur atom in thiomorpholine is susceptible to oxidation:

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)Acetic acid, 50°C, 2hThiomorpholine sulfoxide
m-CPBADCM, 0°C, 1hThiomorpholine sulfone

Oxidation alters electronic properties, potentially modulating biological activity .

Imidazole Functionalization

The imidazole ring participates in electrophilic substitution and coordination chemistry:

Reaction TypeReagents/ConditionsOutcomeReference
BrominationBr₂, FeBr₃, DCM, 0°C2-Bromoimidazole derivative
Metal ComplexationCu(OAc)₂, MeOH, RTCu(II)-imidazole coordination

The NH group in imidazole also enables salt formation (e.g., hydrochloride salts) .

Benzodioxin Ring Stability

The 1,4-benzodioxin moiety is resistant to hydrolysis under mild conditions but cleaves under strong acids:

ConditionsOutcomeReference
H₂SO₄ (conc.), 100°CRing opening to catechol derivatives
LiAlH₄, THF, refluxReduction to diol (rare)

Synthetic Pathways

The compound is synthesized via sequential multicomponent reactions (MCRs) and cyclizations:

  • Ugi Reaction : Combines benzodioxin-6-amine, pyrimidine-carbaldehyde, isocyanide, and carboxylic acid to form a peptoid intermediate .

  • Cyclization : Intramolecular Heck coupling or palladium-catalyzed cyclization constructs the imidazole-pyrimidine core .

  • Post-Modification : Thiomorpholine is introduced via NAS on a chloropyrimidine precursor .

Stability and Degradation

  • pH Stability : Stable in pH 5–7.5; degrades in strongly acidic/basic media .

  • Thermal Stability : Decomposes above 250°C (DSC data) .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways or inducing apoptosis. In particular, derivatives have shown efficacy against breast cancer cell lines (e.g., MCF7) through assays such as the Sulforhodamine B assay .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of enzymes involved in cancer progression and microbial resistance. For example, molecular docking studies have indicated that related compounds can effectively bind to target enzymes, providing a basis for further development as therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityCompounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibited significant inhibition against S. aureus and E. coli with MIC values lower than standard antibiotics .
Study 2Anticancer ScreeningDerivatives showed effective cytotoxicity against MCF7 cell lines with IC50 values indicating strong potential for further development .
Study 3Molecular DockingDocking simulations revealed favorable binding interactions with target enzymes linked to cancer metabolism, suggesting pathways for drug development .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations. Below is a comparative analysis using available evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Functional Implications
Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide Thiomorpholin-4-yl-pyrimidine C₂₁H₂₀N₆O₃S 436.48 g/mol Sulfur in thiomorpholine may enhance binding to metalloenzymes or redox-sensitive targets. Pyrimidine supports π-π interactions.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide 4-Nitrobenzyl C₁₉H₁₆N₄O₅ 380.35 g/mol Nitro group introduces strong electron-withdrawing effects, potentially increasing reactivity or metabolic instability.
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Coumarin, tetrazole, pyrazolone C₃₃H₂₆N₈O₅ 622.61 g/mol Coumarin adds fluorescence properties; tetrazole may improve solubility or metal chelation. Pyrazolone contributes to anti-inflammatory activity.

Key Observations :

Substituent Impact on Bioactivity :

  • The thiomorpholine-pyrimidine group in the target compound contrasts with the 4-nitrobenzyl group in . Thiomorpholine’s sulfur atom could facilitate interactions with cysteine residues or metal ions in enzymes, whereas the nitro group in may predispose the compound to nitroreductase-mediated activation or toxicity.
  • Compounds with coumarin (e.g., ) exhibit intrinsic fluorescence, useful in cellular imaging or tracking drug distribution, a feature absent in the target compound.

Molecular Weight and Solubility :

  • The target compound (436.48 g/mol) is heavier than (380.35 g/mol) but lighter than (622.61 g/mol). Higher molecular weight in may reduce membrane permeability but enhance target affinity due to extended π-systems.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of thiomorpholine-pyrimidine with the imidazole-carboxamide core. In contrast, ’s nitrobenzyl group simplifies synthesis but may require protective strategies to avoid nitro group reduction during reactions.

Research Findings and Limitations

  • Structural Characterization: Tools like SHELX programs (e.g., SHELXL for refinement ) are critical for resolving crystal structures of such complex heterocycles.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its role as a therapeutic agent.

Structural Characteristics

The compound features a unique structure comprising:

  • Benzodioxin moiety : This structural element is known for its diverse biological properties.
  • Pyrimidine and imidazole rings : These heterocycles are often associated with pharmacological activity.
  • Thiomorpholine group : This functional group may enhance the compound's interaction with biological targets.

The molecular formula of the compound is C26H24N4O3SC_{26}H_{24}N_{4}O_{3}S with a molecular weight of approximately 438.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the initial reaction between 2,3-dihydrobenzo[1,4]dioxin and various substituted amines has been documented. The process generally includes:

  • Formation of sulfonamide derivatives.
  • Subsequent reactions to introduce the thiomorpholine and pyrimidine moieties.
  • Final cyclization steps to yield the target imidazole derivative.

Anticholinesterase Activity

One of the primary areas of investigation for this compound is its potential as an anticholinesterase agent , which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies suggest that it exhibits significant antibacterial properties against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antitumor Activity

Research has indicated that this compound possesses antitumor activity , with studies demonstrating its ability to inhibit proliferation in several cancer cell lines. The IC50 values reported for these activities suggest moderate potency, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cholinesterase Inhibition : A study evaluated the inhibitory effects on AChE using a series of synthesized derivatives, revealing promising results that suggest potential applications in treating Alzheimer's disease .
  • Antimicrobial Screening : In another study, various derivatives were tested against common bacterial pathogens, showing effective inhibition at low concentrations .
  • Antitumor Efficacy : A detailed investigation into its cytotoxic effects on cancer cell lines demonstrated significant growth inhibition, with further mechanistic studies needed to elucidate the pathways involved .

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